molecular formula C20H20N2O2S B3546231 N-(3-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide

N-(3-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide

Cat. No. B3546231
M. Wt: 352.5 g/mol
InChI Key: FFJXSPWHPXLEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide, also known as MPTP, is a chemical compound that has been used in scientific research to study the effects of Parkinson's disease. MPTP is a prodrug that is metabolized to MPP+, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of the brain. This destruction of neurons leads to the onset of Parkinson's disease symptoms.

Mechanism of Action

N-(3-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide is metabolized to MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial complex I, which leads to the production of reactive oxygen species and ultimately, the death of the neuron.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-documented. In animal models, this compound induces a loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in Parkinson's disease-like symptoms, such as tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide in lab experiments are its ability to induce Parkinson's disease-like symptoms in animal models, allowing researchers to study the disease's progression and develop potential treatments. However, the limitations of using this compound include its toxicity and potential for harm to researchers if not handled properly.

Future Directions

For N-(3-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide research include the development of new animal models that more closely mimic the human disease and the identification of new treatments for Parkinson's disease. Additionally, researchers may investigate the use of this compound in the study of other neurodegenerative diseases.

Scientific Research Applications

N-(3-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide has been used extensively in scientific research to study the effects of Parkinson's disease. It is commonly used to induce Parkinson's disease-like symptoms in animal models, such as mice and monkeys. This allows researchers to study the disease's progression and develop potential treatments.

properties

IUPAC Name

N-(3-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-4-18(23)22(16-11-8-12-17(13-16)24-3)20-21-19(14(2)25-20)15-9-6-5-7-10-15/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJXSPWHPXLEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC(=CC=C1)OC)C2=NC(=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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